molecular formula C8H13N3S B15263105 1-methyl-N-(thiolan-3-yl)-1H-pyrazol-4-amine

1-methyl-N-(thiolan-3-yl)-1H-pyrazol-4-amine

Cat. No.: B15263105
M. Wt: 183.28 g/mol
InChI Key: YEPSUTGYYZSZSQ-UHFFFAOYSA-N
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Description

1-Methyl-N-(thiolan-3-yl)-1H-pyrazol-4-amine is a chemical compound with the CAS Registry Number 1153293-93-6 . It has a molecular formula of C8H13N3S and a molecular weight of 183.280 g/mol . This compound is part of the pyrazole class of heterocycles, which are five-membered rings containing two adjacent nitrogen atoms and are privileged structures in medicinal and agricultural chemistry . Pyrazole derivatives are extensively researched due to their wide spectrum of biological activities, which include serving as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . The pyrazole core allows for nucleophilic attacks at the 3 and 5 positions and electrophilic substitution at the 4 position, making it a versatile building block for generating diverse chemical libraries . As a building block, this compound is made available for research and further manufacturing purposes, such as in the synthesis of more complex molecules for pesticide development . It is supplied by specialized chemical manufacturers, including AiFChem and Ambeed, Inc. . This product is intended for research applications only and is not approved for human use. Researchers should handle this compound with care, referring to its Safety Data Sheet for proper handling and hazard information.

Properties

Molecular Formula

C8H13N3S

Molecular Weight

183.28 g/mol

IUPAC Name

1-methyl-N-(thiolan-3-yl)pyrazol-4-amine

InChI

InChI=1S/C8H13N3S/c1-11-5-8(4-9-11)10-7-2-3-12-6-7/h4-5,7,10H,2-3,6H2,1H3

InChI Key

YEPSUTGYYZSZSQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC2CCSC2

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Pyrazole-4-amine Derivatives
Compound Name Substituent at 4-Amine Heteroatom in Ring Molecular Weight (g/mol) Key Structural Notes Reference ID
1-Methyl-N-(thiolan-3-yl)-1H-pyrazol-4-amine Thiolan-3-yl S (thiolan) Not explicitly provided Sulfur-containing aliphatic ring N/A
1-Methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine Oxan-4-yl (tetrahydropyran) O (oxane) 181.24 Oxygen-containing aliphatic ring
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Cyclopropyl, pyridin-3-yl N (pyridine) 239.49 Aromatic pyridine substituent
1-(Tetrahydro-2H-pyran-2-yl)-N-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine Tetrahydropyran-2-yl, CF3-Ph O (pyran) 277.09 (calcd) Trifluoromethylphenyl group
1-Methyl-4-nitro-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-3-amine Tetrahydrofuran-2-ylmethyl O (THF) 226.23 Nitro group at pyrazole-4-position

Key Observations :

  • Heteroatom Influence : The sulfur in thiolan (vs. oxygen in oxane or THF derivatives) increases lipophilicity and may enhance metabolic stability or alter binding interactions due to larger atomic size and polarizability .

Key Observations :

  • Copper-Mediated Coupling : The low yield (17.9%) in highlights challenges in forming cyclopropyl-pyrazole derivatives, possibly due to steric hindrance.
  • Efficient Heterocycle Formation: The use of Vilsmeier–Haack reagent in achieved high yields (82%), suggesting that pyrazole-thienopyrimidine hybrids are synthetically accessible.

Physicochemical Properties

  • Melting Points : N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine exhibits a melting point of 104.0–107.0°C , which may reflect its crystalline packing influenced by the pyridine group.
  • Spectroscopic Data :
    • ¹H NMR : Pyridine-containing analogs (e.g., ) show aromatic protons at δ 8.87 ppm, while aliphatic thiolan or oxane derivatives would lack these signals.
    • ¹³C NMR : The trifluoromethyl group in causes distinct ¹⁹F NMR shifts (δ -61.15 ppm), whereas sulfur in thiolan could lead to deshielding effects in ¹³C spectra.

Q & A

Q. 1.1. What are the optimal synthetic routes for 1-methyl-N-(thiolan-3-yl)-1H-pyrazol-4-amine, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis typically involves multi-step coupling reactions. For example, a pyrazole precursor (e.g., 4-iodo-1-methylpyrazole) is reacted with thiolan-3-amine under Buchwald-Hartwig amination conditions. Key parameters include:

  • Catalysts: Copper(I) bromide or palladium-based catalysts enhance coupling efficiency .
  • Solvents: Polar aprotic solvents like DMSO improve solubility of intermediates .
  • Temperature: Controlled heating (e.g., 35–50°C) prevents decomposition of sensitive intermediates .
  • Purification: Chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization ensures high purity .

Q. 1.2. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm substitution patterns (e.g., pyrazole ring protons at δ 8.8–7.5 ppm, thiolan methylene signals at δ 3.5–2.5 ppm) .
  • Mass Spectrometry: HRMS (ESI) validates molecular weight (e.g., [M+H]+^+ at m/z 215) .
  • X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding networks in the solid state .

Q. 1.3. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Methodological Answer: Stability studies should include:

  • pH Screening: Test aqueous solutions at pH 2–12 to identify decomposition thresholds (e.g., hydrolysis of the amine-thiolan bond under acidic conditions) .
  • Thermal Analysis: TGA/DSC assesses decomposition temperatures (e.g., stable up to 150°C in inert atmospheres) .
  • Light Sensitivity: Store in amber vials if UV-Vis spectra indicate photodegradation .

Advanced Research Questions

Q. 2.1. How can computational methods (e.g., DFT) predict the reactivity and binding modes of this compound?

Methodological Answer:

  • DFT Calculations: Use B3LYP/6-311G(d,p) to model electron density maps, identifying nucleophilic/electrophilic sites (e.g., pyrazole N-atoms as H-bond acceptors) .
  • Molecular Docking: Simulate interactions with biological targets (e.g., enzyme active sites) using software like AutoDock. Prioritize conformers with low binding energies (< -8 kcal/mol) .
  • ADMET Prediction: Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~2.5 suggests moderate membrane permeability) .

Q. 2.2. How do structural modifications (e.g., substituents on the pyrazole or thiolan rings) influence bioactivity?

Methodological Answer: Design a Structure-Activity Relationship (SAR) study:

  • Pyrazole Modifications: Introduce electron-withdrawing groups (e.g., -F, -Cl) at position 5 to enhance metabolic stability .
  • Thiolan Modifications: Replace sulfur with oxygen in the thiolan ring to reduce toxicity while maintaining target affinity .
  • Biological Assays: Compare IC50_{50} values in enzyme inhibition assays (e.g., kinase panels) to quantify effects of substitutions .

Q. 2.3. How can contradictory data on biological activity be resolved?

Methodological Answer:

  • Reproducibility Checks: Standardize assay conditions (e.g., cell line passage number, serum concentration) .
  • Meta-Analysis: Pool data from multiple studies (e.g., IC50_{50} ranges for kinase inhibition) and apply statistical tests (ANOVA) to identify outliers .
  • Mechanistic Studies: Use knock-out models or siRNA silencing to confirm target specificity .

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